molecular formula C7H10N4O3 B8735689 N,N,1-trimethyl-4-nitropyrazole-3-carboxamide

N,N,1-trimethyl-4-nitropyrazole-3-carboxamide

Cat. No. B8735689
M. Wt: 198.18 g/mol
InChI Key: VLBWQUCXEBPOSE-UHFFFAOYSA-N
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Description

N,N,1-trimethyl-4-nitropyrazole-3-carboxamide is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N,1-trimethyl-4-nitropyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,1-trimethyl-4-nitropyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N,N,1-trimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C7H10N4O3/c1-9(2)7(12)6-5(11(13)14)4-10(3)8-6/h4H,1-3H3

InChI Key

VLBWQUCXEBPOSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (500 mg, 2.92 mmol) in DMF (5 ml) under inert gas atmosphere was treated with TBTU (1030 mg, 3.2 mmol), dimethylamine hydrochloride (262 mg, 3.2 mmol) and N,N-diisopropylethylamine (2.0 ml, 11.7 mmol) and stirring was continued for 4 h. All volatiles were removed and the crude product was extracted with water and ethyl acetate. The organic phase was washed with sodium bicarbonate and the aqueous phases were back-extracted with ethyl acetate and dichloromethane. The combined organic phases were dried and the solvent was evaporated. The product was obtained after purification by silica gel chromatography using a dichloromethane/methanol gradient as white solid (230 mg, 40%).
Quantity
500 mg
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reactant
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1030 mg
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262 mg
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2 mL
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reactant
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

To 1-methyl-4-nitropyrazole-3-carboxylic acid (2.0 g) in THF (30 ml) was charged carbonyl-1,1′-diimidazole (1.9 g) over 1 hour at room temperature. The reaction was stirred overnight before cooling to 0° C. A solution of dimethylamine in THF (12 ml of a 2M solution) was added and the reaction stirred for 1 hour. The THF layer was separated and concentrated in vacuo. The crude product was purified by column chromatography on silica (30 g), eluting with 100% EtOAc (300 ml) to give N,N,1-trimethyl-4-nitropyrazole-3-carboxamide, 1235 mg.
Quantity
2 g
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reactant
Reaction Step One
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1.9 g
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reactant
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Quantity
30 mL
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solvent
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0 (± 1) mol
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solution
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